2-Amino-4-pyrrolidin-1-ylbutan-1-ol
CAS No.:
Cat. No.: VC14204143
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2O |
|---|---|
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 2-amino-4-pyrrolidin-1-ylbutan-1-ol |
| Standard InChI | InChI=1S/C8H18N2O/c9-8(7-11)3-6-10-4-1-2-5-10/h8,11H,1-7,9H2 |
| Standard InChI Key | CLIDMXUCWXZSAR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)CCC(CO)N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Synonyms
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IUPAC Name: 2-Amino-4-(pyrrolidin-1-yl)butan-1-ol
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Synonyms:
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 2-Amino-4-pyrrolidin-1-ylbutan-1-ol typically involves reductive amination or nucleophilic substitution strategies:
Route 1: Reductive Amination
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Intermediate Formation: React 4-pyrrolidin-1-ylbutan-1-one with ammonium acetate in methanol to form the corresponding imine.
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Reduction: Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce the imine to the amine.
Yield: ~65% (reported for analogous reductions).
Route 2: Nucleophilic Substitution
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Halogenation: Convert 4-pyrrolidin-1-ylbutan-1-ol to its mesylate or tosylate derivative.
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Amination: React with aqueous ammonia or benzylamine under elevated temperatures .
Purification and Characterization
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Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol.
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Characterization:
Physicochemical Properties
Physical State and Solubility
| Property | Value | Source |
|---|---|---|
| Appearance | White crystalline solid | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Soluble in polar solvents (H₂O, MeOH, DMSO) |
Stability and Reactivity
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